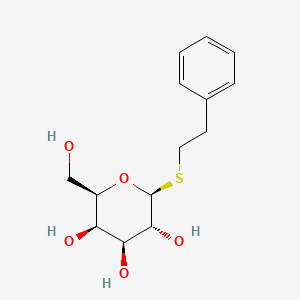

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Overview

Description

Polyethylene terephthalate glycol-modified, commonly known as PETG, is a thermoplastic polymer that has gained significant attention due to its versatile properties. It is a copolymer derived from the modification of polyethylene terephthalate by incorporating glycol during the polymerization process. This modification enhances the polymer’s properties, making it more ductile and impact-resistant compared to its predecessor, polyethylene terephthalate .

Mechanism of Action

Target of Action

The primary target of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

This compound acts as a cell-permeable inhibitor of β-galactosidase . It binds to the enzyme and inhibits its activity, thereby preventing the hydrolysis of β-galactosides .

Biochemical Pathways

The inhibition of β-galactosidase by this compound impacts the lac operon , a set of genes involved in lactose metabolism . When β-galactosidase is inhibited, the hydrolysis of β-galactosides into monosaccharides is prevented, affecting the downstream metabolic pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability

Result of Action

The inhibition of β-galactosidase by this compound results in the prevention of β-galactosides hydrolysis . This can affect the metabolism of lactose and other β-galactosides, leading to changes at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy may be influenced by the concentration of β-galactosidase and β-galactosides in the cell, as well as the presence of other substances that may interact with the compound or its target .

Biochemical Analysis

Biochemical Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions, particularly as an inhibitor of β-galactosidase . This enzyme is responsible for hydrolyzing β-galactosides into monosaccharides. By inhibiting β-galactosidase, this compound can regulate the breakdown of galactosides, which is crucial in various metabolic pathways. The compound interacts with the active site of β-galactosidase, preventing the enzyme from binding to its natural substrate .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by inhibiting β-galactosidase activity, which can alter cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism, as the breakdown of galactosides is disrupted. Studies have shown that this compound can affect root growth in plants without causing cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of β-galactosidase . This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking access to the substrate and effectively halting the hydrolysis reaction . This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of monosaccharides is altered.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions (0-10°C) but is sensitive to heat . Over time, degradation of the compound can occur, which may reduce its effectiveness as an inhibitor. Long-term studies have shown that the compound can maintain its inhibitory effects on β-galactosidase over extended periods, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-galactosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential toxicity to tissues. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown of galactosides. By inhibiting β-galactosidase, the compound affects the hydrolysis of β-galactosides into monosaccharides . This inhibition can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism. The compound’s interaction with β-galactosidase is a key factor in its role in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its inhibitory effects on β-galactosidase and other cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments where β-galactosidase is active . This localization is crucial for its inhibitory function, as it ensures that the compound is present where the enzyme is active. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its effectiveness as an inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

PETG is synthesized through a polycondensation reaction involving purified terephthalic acid and ethylene glycol. The addition of glycol during the polymerization process results in a copolymer with a more amorphous structure. This structure is achieved by incorporating cyclohexanedimethanol, which disrupts the regular arrangement of polymer chains, leading to enhanced ductility and impact resistance .

Industrial Production Methods

In industrial settings, PETG is produced using a continuous polymerization process. The raw materials, purified terephthalic acid and ethylene glycol, are subjected to esterification and polycondensation reactions under controlled temperatures and pressures. The resulting polymer is then extruded and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

PETG undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits good chemical resistance to many solvents, acids, and oils, making it suitable for a wide range of applications .

Common Reagents and Conditions

Oxidation: PETG can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions involving PETG are less common due to its stable chemical structure.

Substitution: PETG can undergo substitution reactions with halogens under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PETG can lead to the formation of carboxylic acids and aldehydes .

Scientific Research Applications

PETG has a wide range of applications in scientific research, including:

Chemistry: PETG is used in the fabrication of laboratory equipment and containers due to its chemical resistance and transparency.

Biology: PETG is employed in the production of petri dishes, pipettes, and other biological research tools.

Comparison with Similar Compounds

Similar Compounds

Polyethylene Terephthalate (PET): PET is the precursor to PETG and has a more crystalline structure, making it more brittle.

Polycarbonate (PC): Polycarbonate is another thermoplastic with high impact resistance but is more expensive and less chemically resistant compared to PETG.

Uniqueness of PETG

PETG stands out due to its optimal balance of durability, clarity, and cost-effectiveness. Unlike PET, PETG has enhanced ductility and impact resistance, making it suitable for applications requiring toughness and flexibility. Compared to polycarbonate, PETG offers similar impact resistance at a lower cost and with better chemical resistance .

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMMSOYKPMPGC-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG possesses several beneficial properties, including:

- Good clarity and transparency: This allows for its use in applications like packaging and lenses. [, , ]

- Impact resistance: PETG is tougher than standard PET, making it suitable for durable products. [, , , ]

- Chemical resistance: It can withstand exposure to various chemicals, making it suitable for packaging and containers. [, , , ]

- Ease of processing: PETG can be easily thermoformed, extruded, and 3D printed. [, , , , , , , , , , , , ]

Q2: How does the addition of carbon fiber affect the properties of PETG in 3D printing?

A2: Carbon fiber reinforcement enhances the mechanical properties of 3D-printed PETG: [, , ]

Q3: What challenges are associated with using recycled PET (rPET) in Fused Particle Fabrication (FPF), and how can PETG help?

A3: rPET can be challenging to print due to inconsistent melt flow and potential contamination. Blending rPET with PETG improves printability: []

Q4: How does the layer height in Fused Deposition Modeling (FDM) affect the light transmittance of PETG products?

A4: Smaller layer heights generally improve light transmittance: []

Q5: What is the effect of adding plasticizers like glycol to PET?

A5: Glycol modification, as in PETG, increases flexibility and impact resistance compared to standard PET. [, , ]

Q6: Can PETG be blended with other polymers?

A6: Yes, research shows successful blending with:

- Polylactic Acid (PLA): To create multi-material structures with tailored properties. []

- Polyglycolic Acid (PGA): To enhance the mechanical properties of PETG. []

- Polystyrene (PS): To control foaming behavior. []

- Poly(vinylidene fluoride) (PVDF): To improve mechanical properties and heat resistance. []

Q7: How does the presence of clay nanoparticles (nanoclay) influence the crystallization of PET in PET/clay nanocomposites?

A7: Nanoclay acts as a nucleating agent, promoting PET crystallization: [, ]

Q8: Are there any environmental concerns regarding PETG?

A8: While PETG offers recyclability, more research is needed on its biodegradability and potential environmental impact: [, ]

Q9: How does the addition of a maleic anhydride (MA) grafted impact modifier affect the toughness of PETG?

A9: The maleited impact modifier significantly enhances the toughness of PETG, enabling a transition from brittle to super-tough behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1223648.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1223649.png)

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)